Xidecaflur
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xidecaflur is a biochemical compound with the molecular formula C22H46FNO2 . It is known for its applications in various scientific research fields, particularly in chemistry and biology. The compound is characterized by its unique structure, which includes a fluorine atom, making it a subject of interest for researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xidecaflur involves a series of chemical reactions that incorporate the fluorine atom into the molecular structure. The exact synthetic route may vary, but it typically involves the following steps:
Initial Formation: The initial formation of the core structure involves the reaction of specific organic compounds under controlled conditions.
Fluorination: The introduction of the fluorine atom is achieved through a fluorination reaction, often using reagents like hydrogen fluoride or other fluorinating agents.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Xidecaflur undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Nucleophiles like sodium hydroxide or ammonia are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Xidecaflur has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorine chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Xidecaflur involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:
Molecular Binding: this compound binds to target molecules through hydrogen bonding and van der Waals interactions.
Pathway Modulation: The compound can modulate biochemical pathways by influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
N-Oleyldiethanolamine: Shares structural similarities but lacks the fluorine atom.
Fluorinated Amines: Compounds with similar fluorine-containing structures but different functional groups.
Hydrofluorides: Compounds that include the hydrofluoride moiety but differ in the organic backbone.
Uniqueness: Xidecaflur’s uniqueness lies in its specific combination of a long hydrocarbon chain with a fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[2-hydroxyethyl-[(Z)-octadec-9-enyl]amino]ethanol;hydrofluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO2.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25;/h9-10,24-25H,2-8,11-22H2,1H3;1H/b10-9-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOGDAWEWWZDCU-KVVVOXFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN(CCO)CCO.F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN(CCO)CCO.F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207916-33-4 |
Source
|
Record name | Xidecaflur [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207916334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XIDECAFLUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJK82QP37Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.